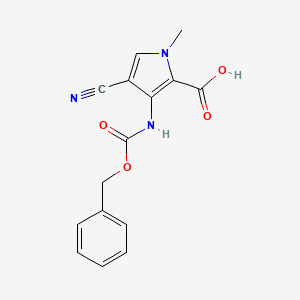
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-propyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-propyloxalamide, commonly known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a non-narcotic analgesic that has been shown to have potent effects on the central nervous system, making it a valuable tool for researchers studying pain and addiction.
Scientific Research Applications
Medicinal Chemistry: Drug Design and Synthesis
The pyrrolidine ring is a common feature in medicinal chemistry due to its ability to contribute to the stereochemistry of molecules and enhance three-dimensional coverage. This compound could be used to design novel biologically active compounds with target selectivity . The dimethylamino group may offer additional binding interactions with biological targets, potentially leading to new treatments for various diseases.
Antibacterial Agents
Research suggests that variations in the N’-substituents of compounds with a pyrrolidine ring can influence antibacterial activity . This compound, with its specific substituents, could be investigated for its efficacy against bacterial strains, contributing to the development of new antibiotics.
Nonlinear Optical Materials
The structural features of this compound, including the dimethylamino group, make it a candidate for the synthesis of materials with nonlinear optical properties . Such materials are crucial for applications in photonics, telecommunications, and information processing.
Organic Electronics
Compounds with pyrrolidine rings and dimethylamino groups can be used in the development of organic electronic materials. Their potential for high optical transmittance and luminescence could make them suitable for applications in organic light-emitting diodes (OLEDs) and other display technologies .
Enantioselective Catalysis
The stereochemistry of the pyrrolidine ring can be exploited in enantioselective catalysis. This compound could be used to create or improve catalysts for reactions that produce chiral molecules, which are important in the pharmaceutical industry .
Pharmacokinetics and ADME/Tox Studies
The introduction of heteroatomic fragments like the pyrrolidine ring and dimethylamino group can modify physicochemical parameters of drug candidates. This compound could be used in studies to optimize absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of potential drugs .
Laser Damage Threshold Studies
The compound’s potential high tolerance against laser damage could be explored in laser damage threshold studies. This is relevant for materials used in high-power laser applications and optical limiting .
properties
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-4-11-20-18(24)19(25)21-14-17(23-12-5-6-13-23)15-7-9-16(10-8-15)22(2)3/h7-10,17H,4-6,11-14H2,1-3H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHVKISOPBLZEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-propyloxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


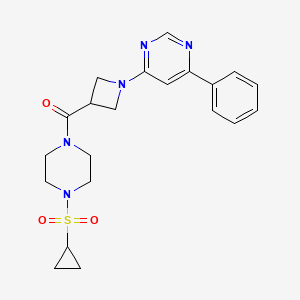
![2-amino-4-(4-bromophenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2752581.png)
![N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide](/img/structure/B2752582.png)
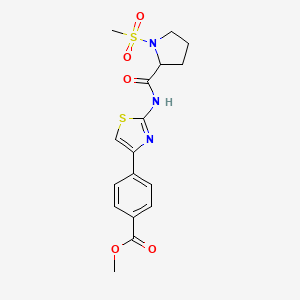

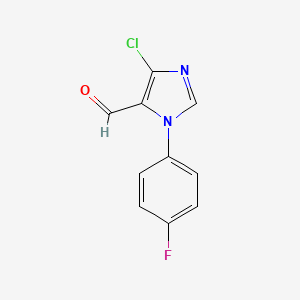

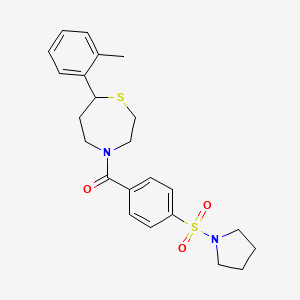

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2752597.png)
![3-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2752598.png)
